1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylic acid is a synthetic organic compound characterized by the presence of a difluoroethyl group, a nitro group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1-chloro-2,2-difluoroethane with a pyrazole derivative under specific conditions . The reaction conditions often include the use of a suitable solvent and a base to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products Formed:
Reduction of Nitro Group: Formation of 1-(2,2-difluoroethyl)-3-amino-1H-pyrazole-5-carboxylic acid.
Substitution Reactions: Formation of various substituted pyrazole derivatives.
Coupling Reactions:
Scientific Research Applications
1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in enzymes or receptors. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modify biological targets .
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Used in agrochemicals.
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: Known for their fungicidal activities.
Uniqueness: 1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylic acid is unique due to the combination of its difluoroethyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N3O4/c7-4(8)2-10-3(6(12)13)1-5(9-10)11(14)15/h1,4H,2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNHRCQEECDUFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1[N+](=O)[O-])CC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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